molecular formula C13H21ClNOP B3046743 Benzyl-N,N-diisopropylchlorophosphoramidite CAS No. 128753-68-4

Benzyl-N,N-diisopropylchlorophosphoramidite

Cat. No. B3046743
CAS RN: 128753-68-4
M. Wt: 273.74 g/mol
InChI Key: CRONOPUTNCCWQH-UHFFFAOYSA-N
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Description

Benzyl-N,N-diisopropylchlorophosphoramidite is a novel nucleoside phosphoramidite . It has been found to have anticancer activity . This compound can be used to activate DNA for subsequent coupling reactions or for modification of DNA .


Synthesis Analysis

Benzyl-N,N-diisopropylchlorophosphoramidite is synthesized from benzyl alcohol and diisopropylamine by reaction with phosphorus oxychloride in the presence of a base . A detailed synthesis process involves the addition of a solution of benzyl alcohol in CH2Cl2 to a cooled solution of PCl3 in CH2Cl2 at 0 °C under an atmosphere of argon .


Molecular Structure Analysis

The molecular formula of Benzyl-N,N-diisopropylchlorophosphoramidite is C13H21NOPCl . Its molecular weight is 273.74 g/mol . The SMILES string representation of the molecule is CC(N(P(OCc1ccccc1)Cl)C©C)C .


Chemical Reactions Analysis

Benzyl-N,N-diisopropylchlorophosphoramidite is used in the synthesis of nucleoside phosphoramidites, which are key components in the production of oligonucleotides . These oligonucleotides have applications in various fields such as PCR, DNA-sequencing, synthetic biology, and CRISPR-Cas9 .


Physical And Chemical Properties Analysis

Benzyl-N,N-diisopropylchlorophosphoramidite is a liquid at room temperature . It has a refractive index of 1.535 . It is soluble in THF, acetonitrile, and dichloromethane, but insoluble in cold water . It has a density of 1.028 g/mL at 25 °C .

Mechanism of Action

While the exact mechanism of action of Benzyl-N,N-diisopropylchlorophosphoramidite is not explicitly mentioned in the search results, it is known that nucleoside phosphoramidites like Benzyl-N,N-diisopropylchlorophosphoramidite are used in the synthesis of oligonucleotides . These oligonucleotides can then interact with biological systems in various ways, such as by binding to specific sequences of DNA or RNA, which can have effects like inhibiting gene expression or catalyzing the degradation of target RNA molecules .

properties

IUPAC Name

N-[chloro(phenylmethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClNOP/c1-11(2)15(12(3)4)17(14)16-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONOPUTNCCWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404640
Record name BENZYL-N,N-DIISOPROPYLCHLOROPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-N,N-diisopropylchlorophosphoramidite

CAS RN

128753-68-4
Record name BENZYL-N,N-DIISOPROPYLCHLOROPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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